BenchChemオンラインストアへようこそ!

4-Dimethylamino-6,7-dimethoxyquinoline

Physicochemical profiling Lipophilicity ADME prediction

4-Dimethylamino-6,7-dimethoxyquinoline (CAS 775514-98-2) is a synthetic 4-(dimethylamino)-substituted quinoline derivative bearing methoxy groups at positions 6 and 7 on the fused bicyclic core. It belongs to the same 6,7-dimethoxyquinoline pharmacophore class that has yielded clinically evaluated hypotensive agents such as amiquinsin (4-amino-6,7-dimethoxyquinoline) and kinase inhibitor scaffolds exemplified by cabozantinib.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B14894533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-6,7-dimethoxyquinoline
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=C(C(=CC2=NC=C1)OC)OC
InChIInChI=1S/C13H16N2O2/c1-15(2)11-5-6-14-10-8-13(17-4)12(16-3)7-9(10)11/h5-8H,1-4H3
InChIKeyWKZZPFXNDGIDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-6,7-dimethoxyquinoline – Core Pharmacophore & Procurement-Grade Quinoline Intermediate


4-Dimethylamino-6,7-dimethoxyquinoline (CAS 775514-98-2) is a synthetic 4-(dimethylamino)-substituted quinoline derivative bearing methoxy groups at positions 6 and 7 on the fused bicyclic core. It belongs to the same 6,7-dimethoxyquinoline pharmacophore class that has yielded clinically evaluated hypotensive agents such as amiquinsin (4-amino-6,7-dimethoxyquinoline) and kinase inhibitor scaffolds exemplified by cabozantinib [1]. The compound is structurally differentiated from the primary amine analog by the presence of a tertiary dimethylamino group at the 4-position, which alters its physicochemical profile, hydrogen-bonding capacity, and metabolic susceptibility relative to its 4-amino comparator [2]. It is catalogued commercially as a cabozantinib-related impurity reference standard, underscoring its relevance to pharmaceutical quality control workflows .

Why 4-Dimethylamino-6,7-dimethoxyquinoline Cannot Be Interchanged with Generic 6,7-Dimethoxyquinoline Analogs


The 4-position substituent on the 6,7-dimethoxyquinoline scaffold is a critical determinant of biological activity, metabolic fate, and analytical identity. Amiquinsin (4-amino) functions as a hypotensive agent and undergoes CYP-mediated hydroxylation at the 3-position of the quinoline ring to yield 4-amino-6,7-dimethoxy-3-quinolinol as its major metabolite [1]. Replacing the primary amine with a dimethylamino group eliminates the hydrogen-bond-donor (HBD) capacity of the 4-substituent and increases lipophilicity, which can alter target engagement, pharmacokinetics, and metabolite profile relative to the primary amine [2]. The patent literature explicitly differentiates 4-dimethylamino-6,7-dimethoxyquinoline from 4-amino and 4-methylamino congeners, listing each as a distinct chemical entity with its own hydrochloride salt form and hypotensive utility [2]. In an industrial setting, this compound is designated as Cabozantinib Impurity 33, and its procurement as a characterized reference standard is essential for regulatory-compliant analytical method validation—a function that cannot be fulfilled by any other 4-substituted analog [3].

Quantitative Comparative Evidence: 4-Dimethylamino-6,7-dimethoxyquinoline vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Dimethylamino Analog from the Primary Amine (Amiquinsin)

4-Dimethylamino-6,7-dimethoxyquinoline exhibits a computed XlogP of 2.3, compared with a LogP of 1.88 for the 4-amino analog amiquinsin . The tertiary dimethylamino group contributes zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (TPSA) of 34.6 Ų, whereas the primary amine analog possesses two HBDs and a TPSA of 57.4 Ų . This 0.42-unit increase in logP and the complete loss of HBD capacity predict higher membrane permeability and potentially altered oral bioavailability for the dimethylamino derivative .

Physicochemical profiling Lipophilicity ADME prediction

Hypotensive Activity: Dimethylamino Analog Explicitly Claimed Alongside Amiquinsin in Foundational Patent

United States Patent US3272824 (1966) explicitly claims 4-dimethylamino-6,7-dimethoxyquinoline hydrochloride as a hypotensive agent, listing it alongside the 4-amino (amiquinsin), 4-methylamino, and 4-isopropylamino congeners [1]. The patent establishes that all claimed 4-substituted 6,7-dimethoxyquinoline hydrochlorides possess hypotensive and adrenergic blocking activity, with the dimethylamino variant being one of 19 specifically enumerated derivatives [1]. Amiquinsin (the 4-amino analog) was subsequently advanced into clinical evaluation, demonstrating a more prolonged hypotensive effect than hydroxyquinoline in preclinical models [2].

Antihypertensive Cardiovascular Adrenergic blockade

Analytical Identity as a Cabozantinib Process Impurity: Defined Regulatory Utility Not Shared by 4-Amino or 4-Chloro Analogs

4-Dimethylamino-6,7-dimethoxyquinoline is catalogued as Cabozantinib Impurity 33 (CAS 775514-98-2) and is supplied as a characterized reference standard (purity ≥98%) for use in analytical method development, method validation (AMV), and quality control (QC) applications for cabozantinib drug substance and drug product [1]. In contrast, the 4-chloro-6,7-dimethoxyquinoline analog (CAS 35654-56-9) is classified and procured as a synthetic intermediate for kinase inhibitor synthesis, not as a characterized impurity reference material . The 4-amino analog (amiquinsin, CAS 13425-92-8) is an investigational drug substance with no defined role in cabozantinib analytical workflows [2].

Pharmaceutical impurity profiling Reference standard Quality control

Metabolic Susceptibility: Tertiary Amine at C4 Alters Clearance Pathway Compared with Primary Amine (Amiquinsin)

Amiquinsin (4-amino-6,7-dimethoxyquinoline) undergoes extensive metabolism in rats and humans, with the major metabolite identified as 4-amino-6,7-dimethoxy-3-quinolinol, formed via CYP-mediated aromatic hydroxylation at the 3-position of the quinoline ring [1]. For the 4-dimethylamino analog, the tertiary amine presents an additional metabolic liability: CYP-catalyzed N-demethylation, which can generate the 4-methylamino and ultimately the 4-amino metabolite, potentially prolonging pharmacological activity through active metabolite formation. This contrasts with the primary amine analog, which lacks the N-dealkylation pathway and is cleared primarily through ring hydroxylation [1].

Drug metabolism CYP450 N-dealkylation

Kinase Inhibition Potential: 6,7-Dimethoxyquinoline Scaffold SAR Indicates 4-Position Substituent Modulates Potency and Selectivity

The 6,7-dimethoxyquinoline scaffold is a privileged kinase hinge-binding motif. When elaborated at the 4-position with an anilino substituent (e.g., 6,7-dimethoxy-4-anilinoquinoline), potent c-Met inhibition is achieved with IC50 values as low as 0.030 µM . In the PDGFR kinase series, 3-substituted 6,7-dimethoxyquinoline derivatives achieved IC50 values ≤20 nM, with the 6,7-dimethoxy groups being advantageous for potency . The 4-dimethylamino analog represents a distinct starting point for kinase inhibitor design: the electron-donating dimethylamino group alters the electronic character of the quinoline ring and eliminates the NH hydrogen-bond donor present in 4-anilino or 4-amino series, which may shift kinase selectivity profiles [1].

Kinase inhibition c-Met Structure-activity relationship

Structural Comparison Table: 4-Dimethylamino vs. Key 4-Substituted 6,7-Dimethoxyquinoline Analogs

The following table summarizes key differentiating parameters across four 4-substituted 6,7-dimethoxyquinoline analogs that a scientific procurement decision-maker would evaluate: (i) 4-Dimethylamino-6,7-dimethoxyquinoline (target compound), (ii) Amiquinsin (4-amino), (iii) 4-Chloro-6,7-dimethoxyquinoline, and (iv) 4-Bromo-6,7-dimethoxyquinoline . Molecular weight increases from 204.2 Da (amino) to 232.3 Da (dimethylamino) to 268.1 Da (bromo), while HBD count drops from 2 (amino) to 0 (dimethylamino, chloro, bromo). Only the dimethylamino and bromo analogs carry explicit impurity designations (Cabozantinib Impurity 33 and a general synthetic intermediate, respectively), whereas the 4-amino analog is classified as a drug substance.

Chemical identity Procurement specification Comparator matrix

High-Value Application Scenarios for 4-Dimethylamino-6,7-dimethoxyquinoline Procurement


Pharmaceutical ANDA Impurity Profiling and Method Validation

As Cabozantinib Impurity 33, 4-dimethylamino-6,7-dimethoxyquinoline is procured as a characterized reference standard (purity ≥98%) for HPLC/LC-MS method development and validation in support of Abbreviated New Drug Applications (ANDAs) for generic cabozantinib formulations . Its defined retention time, mass spectrum, and purity profile are essential for system suitability testing and impurity quantification in drug substance and drug product release testing, a role that cannot be fulfilled by the 4-chloro or 4-amino analogs which lack the requisite regulatory documentation [1].

CNS-Focused Lead Optimization Leveraging Enhanced Lipophilicity and Zero HBD

The increased XlogP (2.3 vs. 1.88 for amiquinsin) and absence of hydrogen-bond donors (HBD = 0 vs. 2) predict improved passive membrane permeability and blood-brain barrier penetration . This makes the dimethylamino analog a superior core scaffold for CNS-targeted drug discovery programs where reduced HBD count and moderate lipophilicity are desirable physicochemical parameters, as defined by CNS MPO scoring guidelines [1].

Kinase Inhibitor Library Synthesis Using Tertiary Amine Reactivity

The electron-donating dimethylamino group at the 4-position enables distinct synthetic transformations compared with the 4-chloro analog. While 4-chloro-6,7-dimethoxyquinoline is the standard intermediate for nucleophilic aromatic substitution with anilines (yielding 4-anilinoquinoline kinase inhibitors targeting c-Met, VEGFR, and PDGFR with IC50 values down to 0.030 µM) , the 4-dimethylamino group can be leveraged for directed ortho-metalation or deprotonative functionalization strategies not accessible to the chloro analog, offering a complementary entry point into kinase inhibitor chemical space [1].

Metabolic Stability Screening and Metabolite Identification Studies

The tertiary dimethylamino group introduces N-demethylation as a primary metabolic pathway, generating 4-methylamino and ultimately 4-amino metabolites . This metabolic cascade can be exploited in pro-drug design or in studies aimed at understanding the impact of N-alkyl substitution on clearance and metabolite-mediated pharmacology, using amiquinsin (4-amino analog, major metabolite: 4-amino-6,7-dimethoxy-3-quinolinol) as a comparator to isolate the contribution of N-dealkylation vs. ring hydroxylation [1].

Quote Request

Request a Quote for 4-Dimethylamino-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.